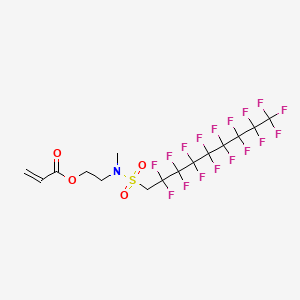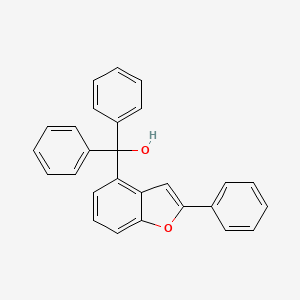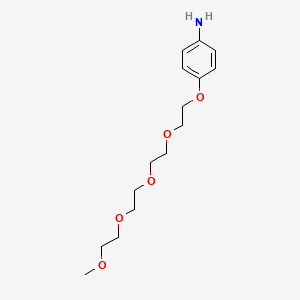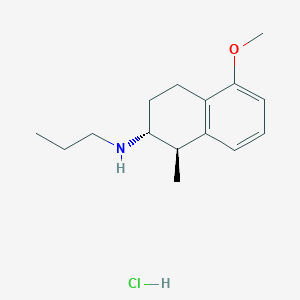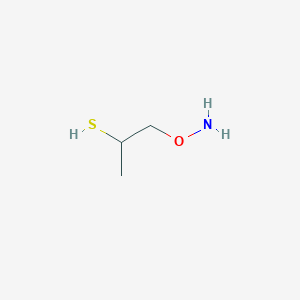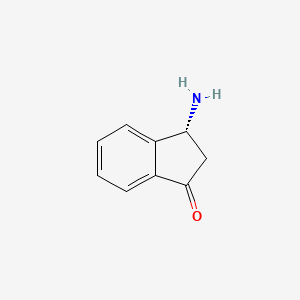
4-(3,4-Dimethoxyphenyl)butanoyl chloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(3,4-Dimethoxyphenyl)butanoyl chloride is an organic compound with the molecular formula C12H15ClO3. It is a derivative of butanoic acid, where the butanoic acid is substituted with a 3,4-dimethoxyphenyl group and a chloride group. This compound is used in various chemical syntheses and has applications in scientific research.
準備方法
Synthetic Routes and Reaction Conditions
The preparation of 4-(3,4-Dimethoxyphenyl)butanoyl chloride typically involves the conversion of 4-(3,4-dimethoxyphenyl)butanoic acid to the corresponding acid chloride. One common method involves the use of oxalyl chloride in the presence of a catalytic amount of dimethylformamide (DMF) as follows :
Reactants: 4-(3,4-dimethoxyphenyl)butanoic acid, oxalyl chloride, DMF, and anhydrous dichloromethane (DCM).
Procedure: The acid is dissolved in anhydrous DCM, and a small amount of DMF is added. Oxalyl chloride is then added dropwise, resulting in effervescence. The reaction mixture is stirred at room temperature for about 30 minutes.
Isolation: The reaction mixture is concentrated under reduced pressure to yield the crude acid chloride as a yellow oil, which can be used without further purification.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems could enhance efficiency and safety.
化学反応の分析
Types of Reactions
4-(3,4-Dimethoxyphenyl)butanoyl chloride can undergo various chemical reactions, including:
Nucleophilic Substitution: The chloride group can be replaced by nucleophiles such as amines, alcohols, or thiols.
Friedel-Crafts Acylation: It can participate in Friedel-Crafts acylation reactions to form ketones.
Hydrolysis: The compound can hydrolyze to form the corresponding carboxylic acid.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as amines or alcohols in the presence of a base (e.g., pyridine) can be used.
Friedel-Crafts Acylation: Catalysts like aluminum chloride (AlCl3) are commonly used.
Hydrolysis: Aqueous acidic or basic conditions can facilitate hydrolysis.
Major Products
Nucleophilic Substitution: Produces substituted amides, esters, or thioesters.
Friedel-Crafts Acylation: Produces aryl ketones.
Hydrolysis: Produces 4-(3,4-dimethoxyphenyl)butanoic acid.
科学的研究の応用
4-(3,4-Dimethoxyphenyl)butanoyl chloride has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Medicine: May be used in the development of pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 4-(3,4-Dimethoxyphenyl)butanoyl chloride in chemical reactions involves the reactivity of the acyl chloride group. This group is highly electrophilic, making it susceptible to nucleophilic attack. The molecular targets and pathways involved depend on the specific reaction and the nucleophile used.
類似化合物との比較
Similar Compounds
4-(3,4-Dimethoxyphenyl)butanoic acid: The parent carboxylic acid.
4-(3,4-Dimethoxyphenyl)butanol: The corresponding alcohol.
4-(3,4-Dimethoxyphenyl)butylamine: The corresponding amine.
Uniqueness
4-(3,4-Dimethoxyphenyl)butanoyl chloride is unique due to its high reactivity as an acylating agent. This makes it valuable in synthetic organic chemistry for introducing the 4-(3,4-dimethoxyphenyl)butanoyl group into various molecules.
特性
分子式 |
C12H15ClO3 |
|---|---|
分子量 |
242.70 g/mol |
IUPAC名 |
4-(3,4-dimethoxyphenyl)butanoyl chloride |
InChI |
InChI=1S/C12H15ClO3/c1-15-10-7-6-9(8-11(10)16-2)4-3-5-12(13)14/h6-8H,3-5H2,1-2H3 |
InChIキー |
KCWBNTHTNGMRER-UHFFFAOYSA-N |
正規SMILES |
COC1=C(C=C(C=C1)CCCC(=O)Cl)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


